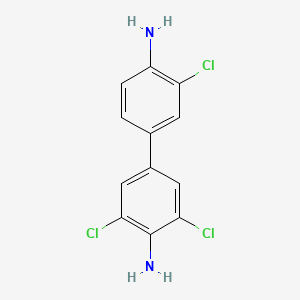

3,3',5-Trichlorobenzidine

Description

Structure

3D Structure

Properties

CAS No. |

63390-12-5 |

|---|---|

Molecular Formula |

C12H9Cl3N2 |

Molecular Weight |

287.6 g/mol |

IUPAC Name |

4-(4-amino-3-chlorophenyl)-2,6-dichloroaniline |

InChI |

InChI=1S/C12H9Cl3N2/c13-8-3-6(1-2-11(8)16)7-4-9(14)12(17)10(15)5-7/h1-5H,16-17H2 |

InChI Key |

FOHQHSMQKDVWSW-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1C2=CC(=C(C(=C2)Cl)N)Cl)Cl)N |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=C(C(=C2)Cl)N)Cl)Cl)N |

Other CAS No. |

63390-12-5 |

Synonyms |

3,3',5-Cl3BZ 3,3',5-trichlorobenzidine |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Derivatization Strategies for 3,3 ,5 Trichlorobenzidine

Chemo-selective Synthesis of 3,3',5-Trichlorobenzidine and its Isomers

The synthesis of unsymmetrically substituted benzidines such as this compound presents a significant challenge due to the need for precise control over the regiochemistry of both the biphenyl (B1667301) core formation and the halogenation steps. Advanced synthetic methods are required to achieve chemo-selectivity and produce the desired isomer in high purity.

Regioselective Halogenation Approaches

Achieving the specific 3,3',5-trichloro substitution pattern on a benzidine (B372746) scaffold necessitates highly regioselective halogenation strategies. Direct chlorination of benzidine typically leads to a mixture of products, making it unsuitable for obtaining a single, unsymmetrical isomer. Modern approaches focus on C-H bond activation and the use of directing groups to control the site of halogenation.

One effective strategy involves palladium-catalyzed C-H functionalization. nih.gov This method can direct halogenation to the ortho position of a directing group. For the synthesis of this compound, a precursor with a directing group on one of the aniline (B41778) moieties could be used to introduce chlorine atoms at the 3 and 3' positions selectively. Subsequent halogenation would then be directed to the 5 position. The choice of the halogenating agent, such as N-chlorosuccinimide (NCS), is crucial for the success of these reactions. nih.gov

Furthermore, the inherent directing effects of the amino groups and existing halogen substituents must be considered. Amino groups are strongly activating and ortho-, para-directing, while halogens are deactivating but also ortho-, para-directing. The interplay of these electronic effects on a pre-chlorinated biphenyl or aniline precursor is a key consideration for controlling the final substitution pattern. Protocols using oxone-halide combinations have also been shown to provide environmentally benign and regioselective halogenation of electron-rich aromatic systems. researchgate.net

Novel Coupling Reactions for Benzidine Scaffolds

The construction of the core 4,4'-diaminobiaryl (benzidine) scaffold is a critical step. While classical methods like the benzidine rearrangement exist, they are often harsh and lack specificity for unsymmetrical products. Modern cross-coupling reactions provide a more versatile and controlled approach.

Transition-metal catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Hiyama reactions, are powerful tools for forming the C-C bond of the biphenyl scaffold. rsc.orgmdpi.com These methods involve coupling two different aryl precursors, allowing for the synthesis of unsymmetrical benzidines. For instance, a 3,5-dichloroaniline (B42879) derivative could be coupled with a 3-chloroaniline (B41212) derivative.

Electrochemical synthesis is an emerging sustainable alternative for creating benzidine scaffolds. Anodic coupling of N-protected anilines can form the 4,4'-diaminobiaryl structure through a dehydrogenative cross-coupling reaction, avoiding the need for transition metal catalysts and oxidizing reagents. mdpi.comresearchgate.net

Below is a table comparing different coupling reactions for the formation of benzidine scaffolds.

| Coupling Reaction | Catalyst/Mediator | Coupling Partners | Advantages |

| Suzuki-Miyaura Coupling | Palladium complexes | Arylboronic acid + Aryl halide | High functional group tolerance, commercially available reagents. researchgate.net |

| Stille Coupling | Palladium complexes | Organostannane + Aryl halide | Tolerant of a wide variety of functional groups. rsc.org |

| Hiyama Coupling | Palladium complexes | Organosilane + Aryl halide | Low toxicity of silicon byproducts. mdpi.com |

| Electrochemical Coupling | Electrode (Anode) | Two N-substituted anilines | Mild conditions, no transition metals or external oxidants required. researchgate.netdntb.gov.ua |

Catalytic Pathways in the Preparation of this compound Precursors

The synthesis of the appropriately chlorinated aniline precursors is as critical as the final coupling step. Advanced catalytic pathways offer efficient and selective methods for preparing these key intermediates.

Transition Metal-Catalyzed Amine Couplings

Transition metal-catalyzed cross-coupling reactions are fundamental for constructing the biaryl precursors to benzidines. jst.go.jp Catalysts based on palladium, nickel, and copper are widely used to form C-C bonds between two aryl rings. rsc.orgresearchgate.net For instance, the Kumada coupling, which uses a Grignard reagent and a nickel or palladium catalyst, is effective for producing biphenyls. researchgate.net Similarly, the Negishi reaction (organozinc) and Stille reaction (organostannane) provide reliable routes to these scaffolds. jst.go.jp Ligand-free palladium-catalyzed systems have also been developed, simplifying reaction conditions and reducing costs. rsc.org These methods allow for the coupling of specifically halogenated anilines or their protected derivatives to build the required trichlorinated biphenyl backbone before the final deprotection or amination steps.

Photoredox Catalysis in C-N Bond Formation

Visible-light photoredox catalysis has emerged as a powerful platform for forming C-N bonds under exceptionally mild conditions. nih.gov This technique can be applied to the synthesis of the aniline precursors required for this compound. The process often involves the generation of a reactive aminium radical cation from an amine, which can then couple with an alkene or arene. nih.gov Metallaphotoredox, the merger of photoredox and transition metal catalysis, expands the possibilities for C-N bond formation, enabling the coupling of simple anilines with aryl halides. princeton.edu Organic photoredox catalysts, such as acridinium (B8443388) salts, can also facilitate the direct C-H amination of arenes with primary amines, offering a streamlined route to functionalized aniline derivatives. unc.edu

The table below summarizes key features of these catalytic C-N bond formation strategies.

| Catalytic Method | Catalyst Type | Key Intermediate | Reaction Conditions |

| Buchwald-Hartwig Amination | Palladium-phosphine complexes | Pd(0)/Pd(II) catalytic cycle | Typically requires heat, strong base. |

| Ullmann Condensation | Copper complexes | Cu(I)/Cu(III) catalytic cycle | Often requires high temperatures. |

| Photoredox Catalysis | Photoredox catalyst (e.g., Ru, Ir, or organic dye) | Amine radical cation | Visible light, room temperature. nih.govresearchgate.net |

| Metallaphotoredox | Photoredox catalyst + Transition metal catalyst | Excited state photocatalyst, metal complex | Visible light, mild conditions. princeton.edu |

Derivatization Strategies for Functionalized this compound Analogues

Once synthesized, the amino groups of this compound serve as handles for further functionalization, allowing for the creation of a library of analogues. Derivatization can alter the molecule's physicochemical properties and is a common strategy in medicinal chemistry and materials science.

The primary amine functionalities are nucleophilic and can readily undergo a variety of chemical transformations. Common derivatization reactions include acylation, alkylation, and sulfonylation.

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base converts the amino groups to amides. This is often done to alter activity or to protect the amine during subsequent reactions.

Esterification/Amidation: Carboxylic acid-containing analogues can be created by coupling the amine with reagents like pentafluorobenzyl bromide (PFBBr) or through multi-step syntheses. research-solution.com These derivatives are often prepared to improve analytical detection. nih.govepa.gov

Silylation: Reagents such as MTBSTFA (N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide) can be used to form silyl (B83357) ethers with the amine groups, which increases volatility for gas chromatography analysis. research-solution.com

Formation of Heterocycles: The diamine structure of benzidines can serve as a precursor for the synthesis of more complex heterocyclic systems.

The table below lists common derivatizing agents and the functional groups they introduce onto primary amines.

| Derivatizing Agent | Reagent Class | Functional Group Introduced |

| Acetic Anhydride | Acylating Agent | Acetyl |

| Benzoyl Chloride | Acylating Agent | Benzoyl nih.gov |

| Dansyl Chloride | Sulfonylating Agent | Dansyl |

| Pentafluorobenzyl Bromide (PFBBr) | Alkylating Agent | Pentafluorobenzyl research-solution.com |

| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) | Silylating Agent | tert-Butyldimethylsilyl (TBDMS) research-solution.com |

Synthesis of Substituted Benzidine Ethers and Esters

The derivatization of the amino groups of benzidines is a primary strategy for creating new functional molecules. While direct etherification of the amine is uncommon, the synthesis of amides, which are structurally analogous to esters, is a well-established and robust method for derivatization. This approach involves the reaction of the diamine with acyl chlorides, anhydrides, or carboxylic acids to form stable amide linkages.

These reactions can be performed using various condensation techniques. For instance, the direct polycondensation of aromatic dicarboxylic acids with diamines is a common method for producing polyamides. researchgate.net This principle can be applied at a smaller scale to synthesize discrete bis-amide derivatives of this compound. The resulting products, effectively N,N'-diacyl derivatives, can be considered ester analogues and are valuable for further chemical transformations or as standalone functional molecules.

Another advanced method for derivatizing amino groups is silylation, which replaces active hydrogens on the amine with a nonpolar moiety like tert-butyldimethylsilyl (TBDMS). sigmaaldrich.com Reagents such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) react with the primary amines to form TBDMS derivatives, which are more volatile and stable, facilitating analysis and further reactions. sigmaaldrich.com

Incorporation into Macrocyclic and Polymeric Architectures

The diamine functionality of this compound makes it an ideal monomer for incorporation into large molecular architectures like macrocycles and polymers, leading to materials with unique thermal, mechanical, and optical properties.

Polymeric Architectures: Aromatic polyamides and polyimides are two major classes of high-performance polymers that can be synthesized using substituted benzidines. The synthesis typically involves a polycondensation reaction between the diamine and a suitable dianhydride or dicarboxylic acid. researchgate.netresearchgate.net For example, fluorinated polyimides have been prepared from 2,2'-bis(fluoroalkoxy)benzidines and various dianhydrides, yielding materials with low dielectric constants and low moisture absorption. osti.gov Similarly, polyimides derived from thiophenyl-substituted benzidines exhibit high refractive indices. acs.org The inclusion of the this compound moiety into such polymer backbones is expected to impart specific properties related to its chlorinated structure, such as enhanced thermal stability and flame retardancy.

The following table summarizes representative conditions for the synthesis of polyimides from substituted benzidines, which are analogous to the potential polymerization of this compound.

| Diamine Monomer | Dianhydride Monomer | Polymerization Conditions | Resulting Polymer Properties | Reference |

| 2,2'-Bis(thiophenyl)benzidine (BTPB) | Pyromellitic dianhydride (PMDA) | NMP solvent, room temp. for 2 days, then thermal curing up to 300°C | High refractive index, good thermal stability | acs.org |

| 2,2'-Bis(trifluoromethoxy)benzidine | Pyromellitic dianhydride (PMDA) | Standard two-step procedure | Low dielectric constant, low moisture absorption, high thermal stability | osti.gov |

| Twisted Bis(trifluoromethyl)benzidine | Biphenyl-3,3',4,4'-tetracarboxylic dianhydride (BPDA) | m-cresol solvent, stirred at 190°C for 12h | Soluble in organic solvents, high glass transition temperatures (345–366°C) | researchgate.net |

Macrocyclic Architectures: Macrocycles can be synthesized through the condensation of diamines like benzidine with dicarbonyl compounds. A notable example is the synthesis of a macrocyclic ligand through the condensation of benzidine with diethylphthalate in an ethanolic solution under reflux. nih.govkoreascience.kr This strategy can be adapted to this compound to create novel macrocyclic hosts. Such macrocycles, containing the rigid and electronically distinct trichlorobenzidine unit, could exhibit selective binding properties for various guest molecules. nih.govsioc-journal.cn

Sustainable and Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry emphasizes the development of environmentally benign processes. For a compound like this compound, this involves exploring solvent-free reactions, alternative energy sources like microwaves, and biocatalytic methods for its synthesis and derivatization.

Solvent-Free and Microwave-Assisted Syntheses

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner products in shorter timeframes, sometimes even without a solvent. nih.govnih.gov The synthesis of diaryl amines, a related substance class, has been efficiently achieved under solvent-free, microwave-assisted conditions using a KF/Al2O3 solid support. nih.govresearchgate.net This method presents a promising green alternative to traditional heating methods for synthesizing derivatives of this compound or related compounds.

The table below details examples of microwave-assisted and solvent-free reactions involving aromatic amines, highlighting the potential for applying these green techniques.

| Reaction Type | Reactants | Conditions | Yield | Key Advantages | Reference |

| Diaryl Amine Synthesis | Aryl halide, Aromatic amine | KF/Al2O3, Microwave irradiation | 83-96% | Solvent-free, short reaction time, high yields | nih.govresearchgate.net |

| Pyrrol-2(5H)-one Synthesis | Aldehyde, Aromatic amine, Ethyl pyruvate | Heat, 80-100 °C | High | Catalyst-free, solvent-free | nih.gov |

| Imidazole Synthesis | 2-Bromoacetophenone, Aldehyde, Primary amine, Ammonium acetate | Heat, 130 °C | 80-96% | One-pot, solvent-free, high yields | organic-chemistry.org |

| Coumarin Synthesis | Enaminone, Hydrazine hydrate | Microwave irradiation, 5-10 min | 60% | Solvent-free, rapid | mdpi.com |

These examples demonstrate the broad applicability of solvent-free and microwave-assisted methods to reactions involving aromatic amines, suggesting that the synthesis and derivatization of this compound could be made significantly more sustainable.

Biocatalytic Transformations of Related Intermediates

Biocatalysis utilizes enzymes to perform chemical transformations, offering high selectivity and mild reaction conditions, thereby reducing waste and avoiding harsh reagents.

For the synthesis of aromatic amines and their derivatives, several biocatalytic strategies are emerging:

Biocatalytic Hydrogenation: The synthesis of the parent amine can be achieved through green methods. For example, a carbon black-supported NiFe hydrogenase has been used for the hydrogenation of aromatic nitro compounds to the corresponding anilines using H2 gas at atmospheric pressure, avoiding the need for metal catalysts or cofactors. chemrxiv.org This could be applied to the reduction of a trichlorinated dinitrobiphenyl precursor to form this compound.

Enzymatic N-H Insertion: Engineered myoglobin (B1173299) variants can catalyze the asymmetric N-H carbene insertion of aromatic amines with diazo-reagents, providing a pathway to chiral amine derivatives. nih.govacs.org

Laccase-Mediated Oxidative Coupling: Laccase enzymes, such as the one from Trametes versicolor, can catalyze the oxidation of aromatic amines, leading to the formation of complex nitrogenous heterocycles through oxidative coupling reactions. mdpi.com

Biocatalytic Amide Bond Synthesis: ATP-dependent amide bond synthetase (ABS) enzymes offer a green route for forming amide bonds from aromatic amines and carboxylic acids, avoiding the toxic coupling agents used in traditional chemical synthesis. rsc.org This presents a sustainable method for creating amide derivatives of this compound.

These biocatalytic approaches represent the forefront of green chemistry, promising safer and more sustainable routes to the synthesis and derivatization of complex aromatic amines.

Advanced Analytical Techniques for Characterization and Quantification of 3,3 ,5 Trichlorobenzidine in Research Contexts

High-Resolution Mass Spectrometry for Structural Elucidation of 3,3',5-Trichlorobenzidine and its Transformation Products

High-resolution mass spectrometry (HRMS) is a cornerstone in the structural characterization of this compound and its potential transformation products. americanpharmaceuticalreview.commdpi.com By providing highly accurate mass measurements, HRMS allows for the determination of elemental compositions with a high degree of confidence, which is crucial for identifying unknown compounds or confirming the structure of synthesized molecules. nih.gov

Liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) is a powerful hybrid technique that couples the separation capabilities of liquid chromatography with the high-resolution and accurate mass analysis of a QTOF mass spectrometer. shimadzu.comnih.govjfda-online.comresearchgate.net This combination is particularly advantageous for analyzing complex mixtures that may contain this compound and its various transformation products. mdpi.com The initial chromatographic separation reduces matrix effects and isolates individual components before they enter the mass spectrometer.

The QTOF analyzer provides high-resolution mass spectra, enabling the determination of the elemental formula of the parent ion and its fragment ions with low ppm mass accuracy. shimadzu.commdpi.com This is critical for distinguishing between isomers and identifying unexpected transformation products. Tandem mass spectrometry (MS/MS) experiments can be performed to generate characteristic fragmentation patterns, which provide detailed structural information about the molecule's connectivity. mdpi.com By comparing the fragmentation patterns of the parent compound with its transformation products, researchers can pinpoint the sites of modification.

Table 1: Illustrative LC-QTOF-MS Parameters for Analysis

| Parameter | Setting | Purpose |

| LC Column | C18 reversed-phase | Separation based on hydrophobicity |

| Mobile Phase | Gradient of water and acetonitrile (B52724) with formic acid | Elution of a wide range of polarity compounds |

| Ionization Mode | Electrospray Ionization (ESI), Positive/Negative | Generation of gas-phase ions |

| Mass Analyzer | Quadrupole Time-of-Flight (QTOF) | High-resolution mass measurement |

| Acquisition Mode | Full Scan MS and Targeted MS/MS | Comprehensive data collection and structural fragmentation |

| Mass Accuracy | < 5 ppm | Confident elemental composition determination |

For volatile derivatives or transformation products of this compound, gas chromatography-mass spectrometry/mass spectrometry (GC-MS/MS) is a highly effective analytical technique. nih.govmdpi.com GC provides exceptional separation efficiency for volatile and semi-volatile compounds. researchgate.net Prior to analysis, non-volatile compounds can be made amenable to GC analysis through chemical derivatization, which increases their volatility and improves their chromatographic behavior. jfda-online.comresearchgate.net

The use of a tandem mass spectrometer (MS/MS), such as a triple quadrupole, allows for selected reaction monitoring (SRM), providing a high degree of selectivity and sensitivity. This is particularly useful for quantifying trace levels of specific compounds in complex matrices by minimizing background interference. The fragmentation patterns obtained from GC-MS/MS are highly reproducible and can be used to create spectral libraries for compound identification.

Table 2: Example GC-MS/MS Parameters for Volatile Analytes

| Parameter | Setting | Purpose |

| GC Column | Capillary column (e.g., DB-5ms) | High-resolution separation of volatile compounds |

| Carrier Gas | Helium | Inert gas to carry analytes through the column |

| Injection Mode | Split/Splitless | Introduction of the sample onto the column |

| Ionization Mode | Electron Ionization (EI) | Generation of fragment-rich mass spectra |

| Mass Analyzer | Triple Quadrupole (QqQ) | Highly selective and sensitive quantification (SRM) |

| Derivatizing Agent | Silylation or Acylation reagents | Increases volatility of polar functional groups |

Isotope dilution mass spectrometry (IDMS) is considered a definitive method for the accurate quantification of chemical compounds. nih.govepa.govwikipedia.org This technique involves adding a known amount of an isotopically labeled version of this compound (e.g., containing ¹³C or ²H) to the sample as an internal standard. epa.gov Because the labeled standard is chemically identical to the analyte, it co-elutes and experiences the same matrix effects and instrument response variations. nih.gov

By measuring the ratio of the signal from the native analyte to the isotopically labeled standard, a highly precise and accurate concentration can be determined, often with an uncertainty of less than 1%. wikipedia.org This method effectively corrects for losses during sample preparation and analysis, making it the gold standard for quantitative studies. epa.govepa.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Purity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural and conformational analysis of this compound in solution and in the solid state. americanpharmaceuticalreview.comemerypharma.comnih.gov It provides information about the chemical environment of each nucleus (e.g., ¹H, ¹³C), allowing for the determination of the molecule's connectivity and three-dimensional structure.

One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, provide fundamental information about the number and types of atoms in a molecule. libretexts.org The chemical shifts, signal integrations, and coupling patterns in a ¹H NMR spectrum reveal the electronic environment and connectivity of the protons. pitt.edusigmaaldrich.com

Two-dimensional (2D) NMR techniques provide more detailed structural information by showing correlations between different nuclei. scribd.comsdsu.eduyoutube.com

Correlation Spectroscopy (COSY): Identifies protons that are coupled to each other, typically through two or three bonds. This helps to establish proton-proton connectivity within the molecule. sdsu.edu

Heteronuclear Single Quantum Coherence (HSQC): Shows correlations between protons and the carbons to which they are directly attached (one-bond C-H correlations). columbia.edu

Heteronuclear Multiple Bond Correlation (HMBC): Reveals longer-range correlations between protons and carbons (typically two to four bonds). This is particularly useful for identifying quaternary carbons and piecing together the carbon skeleton of the molecule. columbia.edu

Together, these 2D NMR experiments allow for the complete assignment of the ¹H and ¹³C NMR spectra of this compound and its transformation products, confirming their structure. emerypharma.com

Table 3: Common NMR Experiments and Their Applications

| Experiment | Information Provided | Application to this compound |

| ¹H NMR | Number and environment of protons, proton-proton coupling | Purity assessment, identification of functional groups |

| ¹³C NMR | Number and environment of carbon atoms | Confirmation of carbon skeleton |

| COSY | ¹H-¹H correlations through 2-3 bonds | Elucidation of spin systems and neighboring protons |

| HSQC | Direct ¹H-¹³C correlations (one bond) | Assignment of protonated carbons |

| HMBC | Long-range ¹H-¹³C correlations (2-4 bonds) | Assignment of quaternary carbons and overall connectivity |

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of this compound in its crystalline or amorphous solid forms. crystalpharmatech.comamericanpharmaceuticalreview.compreprints.org Unlike solution-state NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by these interactions, which provide valuable information about the local environment and packing of molecules in the solid state. mdpi.comnih.gov

Techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to enhance the signal of low-abundance nuclei like ¹³C and to narrow the spectral lines. preprints.org By analyzing the chemical shifts and line shapes in ssNMR spectra, researchers can identify different polymorphic forms, study intermolecular interactions, and characterize the degree of crystallinity of a sample. crystalpharmatech.com 2D ssNMR experiments can further reveal through-space proximities between nuclei in the solid lattice. americanpharmaceuticalreview.com

Vibrational Spectroscopy for Probing Intermolecular Interactions and Solid-State Forms

Vibrational spectroscopy is a non-destructive technique that measures the vibrational motions of atoms within a molecule. researchgate.net These vibrations, such as the stretching and bending of chemical bonds, occur at specific frequencies that are characteristic of the molecule's structure and functional groups. researchgate.net By analyzing the resulting spectrum, researchers can obtain a molecular "fingerprint," which is invaluable for identifying the compound and studying its chemical environment. bruker.com The two primary methods of vibrational spectroscopy are Fourier Transform Infrared (FT-IR) Spectroscopy and Raman Spectroscopy. researchgate.net

Fourier Transform Infrared (FT-IR) spectroscopy operates on the principle that molecules absorb infrared radiation at frequencies corresponding to their natural vibrational modes. researchgate.net A change in the dipole moment of a molecule during vibration is a prerequisite for a vibration to be "IR-active." researchgate.net In the context of this compound, FT-IR is instrumental in identifying its key functional groups.

Research on the chlorination of benzidine (B372746) in aqueous environments has utilized infrared analysis to characterize the resulting products, indicating that the technique is effective for studying reaction pathways and identifying structural changes, such as polymerization, which occurred in contrast to ring chlorination. nih.gov For solid samples, FT-IR analysis is often performed using the potassium bromide (KBr) pellet method, where the sample is mixed with KBr powder and pressed into a transparent disk. rsc.org

Based on the analysis of analogous compounds, the following table summarizes the expected FT-IR absorption regions for the key functional groups in this compound.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode | Reference |

| Amine (N-H) | 3500 - 3300 | Asymmetric & Symmetric Stretching | core.ac.uk |

| Aromatic C-H | 3100 - 3000 | Stretching | core.ac.uk |

| Aromatic C=C | 1620 - 1580 | Ring Stretching | researchgate.net |

| Aromatic Amine (C-N) | 1380 - 1260 | Stretching | core.ac.uk |

| C-Cl | 850 - 550 | Stretching | - |

| NH₂ | 1170 - 1060 | Twisting | researchgate.net |

This table is predictive and based on data from analogous chlorinated aromatic amines. Specific values for this compound would require experimental verification.

Raman spectroscopy is another form of vibrational spectroscopy that provides complementary information to FT-IR. pace.edu It involves illuminating a sample with a monochromatic laser and detecting the inelastically scattered light. pace.edu A key requirement for a vibration to be "Raman-active" is a change in the molecule's polarizability. Raman is particularly sensitive to non-polar bonds, such as the carbon-carbon bonds in aromatic rings.

No specific Raman spectra for this compound were found in the available literature. However, studies on chlorinated anilines and other aromatic amines have successfully used Raman spectroscopy for structural characterization. researchgate.net For example, the aromatic C-C stretching deformations in chlorinated anilines are clearly identified as strong, sharp peaks around 1600 cm⁻¹. researchgate.net The C-N stretching in aromatic amines is also readily observed. researchgate.net

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that dramatically increases the Raman signal, sometimes by factors of 10⁷ to 10¹⁵, allowing for the detection of molecules at extremely low concentrations. nih.gov This enhancement occurs when the analyte is adsorbed onto a roughened metal surface, typically composed of gold or silver nanoparticles. nih.gov SERS is a surface-sensitive method that combines the detailed molecular information of Raman spectroscopy with the potential for trace-level detection, making it a powerful tool for analytical chemistry. nih.govcore.ac.uk While no SERS studies specifically targeting this compound were identified, its principles suggest it would be a highly effective method for its trace detection.

| Functional Group | Expected Raman Shift (cm⁻¹) | Vibrational Mode | Reference |

| Aromatic C=C | 1610 - 1595 | Ring Stretching | researchgate.net |

| Aromatic Amine (C-N) | ~1288 | Stretching | researchgate.net |

| Aromatic C-H | ~1170 | In-plane Bending | researchgate.net |

| Amine Group | ~825 | Deformations | researchgate.net |

This table is predictive and based on Raman data for chlorinated anilines. Specific values for this compound would require experimental verification.

X-ray Diffraction Studies of this compound Crystalline Structures and Co-crystals

X-ray Diffraction (XRD) is the definitive technique for determining the three-dimensional atomic arrangement within a crystalline solid. uol.de When X-rays pass through a crystal, they are diffracted by the electron clouds of the atoms, creating a unique diffraction pattern of spots or rings. uol.de Analysis of this pattern provides fundamental information about the crystal lattice, including unit cell dimensions, bond lengths, and bond angles. uol.deuhu-ciqso.es

Single Crystal X-ray Diffraction (SC-XRD) is the most powerful method for determining the precise and unambiguous molecular structure of a compound. uhu-ciqso.es The technique requires a high-quality single crystal, ideally at least 0.02 mm in size, which is mounted and rotated in an X-ray beam. uhu-ciqso.es The analysis of the resulting diffraction pattern allows for the calculation of the exact position of each atom in the crystal lattice, providing an absolute determination of the molecular structure. uol.de

Powder X-ray Diffraction (PXRD) is used to analyze polycrystalline samples (powders). forcetechnology.com Instead of producing discrete spots like SC-XRD, PXRD generates a characteristic pattern of diffraction peaks as a function of the scattering angle (2θ). researchgate.net This pattern serves as a unique fingerprint for a specific crystalline phase. forcetechnology.com

PXRD is a fundamental technique for identifying crystalline compounds by comparing their diffraction patterns to reference databases. forcetechnology.comresearchgate.net A primary application of PXRD in a research context is the analysis of polymorphism—the ability of a compound to exist in multiple different crystal structures. oup.com Different polymorphs of a substance can have distinct physical properties, and PXRD is the principal method used to identify and quantify them. oup.comahievran.edu.tr Although no studies detailing the polymorphism of this compound were found, PXRD would be the essential tool for such an investigation. By analyzing the diffraction patterns, researchers could identify different solid-state forms and monitor phase transformations under various conditions.

| Parameter Determined | Single Crystal XRD (SC-XRD) | Powder XRD (PXRD) |

| Sample Type | Single crystal | Polycrystalline powder |

| Primary Information | Absolute 3D atomic structure | Crystalline phase identification (fingerprint) |

| Key Applications | Unambiguous structure solving | Polymorph screening, quality control, phase quantification |

| Data Output | Set of discrete reflections | 1D pattern of intensity vs. diffraction angle (2θ) |

Chromatographic and Electrophoretic Separation Methodologies

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. bnmv.ac.in The mixture is dissolved in a fluid called the mobile phase, which carries it through a structure holding another material called the stationary phase. bnmv.ac.in The various constituents of the mixture travel at different speeds, causing them to separate based on differential partitioning between the two phases. bnmv.ac.incdc.gov

High-Performance Liquid Chromatography (HPLC) is a dominant technique for the analysis of benzidine and its derivatives. epa.govnih.gov EPA Method 605, for example, specifies an HPLC method using an electrochemical detector for the determination of benzidine and 3,3'-dichlorobenzidine (B165656) in wastewater. nih.gov The method involves a multi-step liquid-liquid extraction to isolate the analytes from the sample matrix before concentrating and analyzing them by HPLC. nih.gov Reversed-phase HPLC, where the stationary phase is non-polar and the mobile phase is a polar aqueous-organic mixture, is commonly employed. libretexts.org The separation of aromatic amines can be highly dependent on the pH of the mobile phase, which affects their ionization state and thus their retention on the column. researchgate.net

Gas Chromatography (GC) is another powerful separation technique, often coupled with mass spectrometry (GC-MS). basicmedicalkey.com For thermally labile compounds like benzidine, derivatization is sometimes necessary to improve chromatographic performance and prevent degradation. epa.govbasicmedicalkey.com For instance, benzidines can be converted to their more stable and volatile tert-butyldimethylsilyl (TBDMS) derivatives before GC-MS analysis. basicmedicalkey.com

Electrophoresis separates molecules based on their differential migration in an electric field. nih.gov While extensively used for biomolecules like proteins and nucleic acids, its application to small molecules like chlorinated benzidines is less common. cerealsgrains.orgiarc.fr However, techniques like Capillary Zone Electrophoresis (CZE) have been reported for the analysis of benzidine, offering an alternative separation mechanism.

| Technique | Principle | Application to Chlorinated Benzidines | Reference |

| HPLC | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Widely used for quantification in environmental samples. Methods often use electrochemical or UV detection. | epa.govnih.gov |

| GC-MS | Separation of volatile compounds in a gaseous mobile phase, followed by mass spectrometric detection. | Requires derivatization (e.g., silylation) to improve thermal stability and volatility for analysis. | basicmedicalkey.com |

| Electrophoresis (CZE) | Separation of ions in an electric field based on their charge-to-size ratio. | Reported as a potential method for separating benzidine and its congeners. |

High-Performance Liquid Chromatography (HPLC) with Advanced Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of benzidines, including chlorinated congeners like this compound. accustandard.com The method separates components from a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column. nih.gov For benzidines, which can be thermally labile, HPLC is often preferred over Gas Chromatography (GC). cdc.gov

U.S. Environmental Protection Agency (EPA) methods, such as Method 605 and Method 553, provide robust frameworks for the determination of benzidines in aqueous samples. epa.govepa.gov These methods typically involve a sample preparation step, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), to isolate and concentrate the analytes before HPLC analysis. epa.govepa.govfms-inc.com In LLE, a water sample is extracted with a solvent like chloroform; the extract then undergoes an acid back-extraction as a cleanup step before being solvent-exchanged to methanol (B129727) for injection into the HPLC. epa.gov SPE cartridges, often packed with a C18 stationary phase, offer an alternative, often automated, extraction method. fms-inc.comepa.gov

Reversed-phase HPLC is the most common separation mode, where a nonpolar stationary phase is used with a polar mobile phase. researchgate.net Advanced detection systems are critical for achieving the required sensitivity and selectivity.

Electrochemical Detection (ED): This is a highly sensitive and selective technique for electroactive compounds like benzidines. cdc.govepa.gov EPA Method 605 specifies the use of an electrochemical detector, which can provide method detection limits (MDLs) in the low microgram-per-liter (µg/L) range. epa.govresearchgate.net

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides definitive identification based on the mass-to-charge ratio of the analyte, offering high specificity. cdc.govresearchgate.net The particle beam interface is one such technology used to connect HPLC to an MS system for the analysis of benzidines as outlined in EPA Method 553. epa.govepa.gov More recent interfaces, like electrospray ionization (ESI), further enhance the potential for sensitive and selective determination. cdc.govrsc.org

UV-Visible Detection: UV detectors, including Diode Array Detectors (DAD), are also used. researchgate.netpharmainfo.in While generally less sensitive than ED or MS, they are robust and suitable for higher concentration levels. researchgate.net Benzidine has an absorbance maximum at 436 nm, while dichlorobenzidine's maximum is at 445 nm. epa.gov

Table 1: Representative HPLC Conditions for Benzidine Analysis This interactive table summarizes typical parameters used in HPLC methods for the analysis of benzidines. The conditions are based on established research and EPA methodologies.

| Parameter | Condition | Reference |

|---|---|---|

| Column | Lichrosorb RP-2, 5 µm, 25 cm x 4.6 mm | epa.gov |

| Mobile Phase | Isocratic: 50% Acetonitrile / 50% 0.1M Acetate Buffer (pH 4.7) | epa.gov |

| Flow Rate | 0.8 mL/min | epa.gov |

| Detector | Electrochemical Detector (ED) at +0.8 V | epa.gov |

| Alternative Column | C18 column (e.g., Phenomenex Kinetics, 250 mm x 4.6 mm, 5 µm) | researchgate.netpharmainfo.in |

| Alternative Mobile Phase | Isocratic: 75% Methanol / 25% Water | researchgate.net |

| Alternative Detector | HPLC-MS with Particle Beam or Electrospray Ionization | epa.govepa.gov |

Capillary Electrophoresis (CE) for Charge-Based Separations

Capillary Electrophoresis (CE) is a family of high-resolution separation techniques that use narrow-bore fused-silica capillaries and an applied electric field to separate ionic species based on their charge, size, and frictional forces. mostwiedzy.plmdpi.com While specific applications for this compound are not widely documented, the principles of CE are well-suited for separating aromatic amines. researchgate.net

A particularly effective mode of CE for this class of compounds is Micellar Electrokinetic Chromatography (MEKC). nih.govcapes.gov.br In MEKC, a surfactant (such as sodium dodecyl sulfate, SDS) is added to the background electrolyte at a concentration above its critical micelle concentration. This forms micelles, which act as a pseudo-stationary phase. Neutral molecules can partition into these micelles, and charged analytes interact with them electrostatically, allowing for the separation of both charged and neutral species. mostwiedzy.pl

For aromatic amines, MEKC offers several advantages:

High Efficiency: CE techniques are known for their extremely high separation efficiency, leading to sharp, well-resolved peaks. nih.gov

Charge-Based Separation: The separation is driven by the electrophoretic mobility of the analytes, which is directly related to their charge-to-size ratio. mostwiedzy.pl

Versatility: By modifying the composition of the background electrolyte and micelles (e.g., adding cyclodextrins), the selectivity of the separation can be finely tuned. researchgate.net

Research on various aromatic amines has demonstrated the power of MEKC. For example, a method using a borax (B76245) buffer with cetyltrimethylammonium bromide (CTAB) as the surfactant achieved baseline separation of eight heterocyclic aromatic amines within seven minutes. capes.gov.br Another study on environmentally relevant aromatic amines combined field-enhanced sample injection with MEKC to achieve detection limits in the parts-per-trillion (ppt) range. nih.gov

Quality Assurance and Quality Control Protocols in this compound Analytical Research

Rigorous Quality Assurance (QA) and Quality Control (QC) protocols are essential to ensure that data generated from the analysis of this compound is reliable, reproducible, and legally defensible. nih.gov A formal QA/QC program involves an initial demonstration of laboratory capability followed by routine analysis of QC samples to document ongoing data quality. nemi.govbipea.org

Method Validation and Performance Characteristics (LOD, LOQ, Linearity, Recovery)

Before a method is used for routine analysis, it must be validated to demonstrate its suitability for the intended purpose. pharmainfo.in Method validation establishes key performance characteristics through a series of defined experiments. unitedchem.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable accuracy and precision. unitedchem.comresearchgate.net For benzidines, HPLC-ED methods have achieved LODs as low as 0.05 µg/L. researchgate.net

Linearity and Range: Linearity demonstrates that the instrument's response is directly proportional to the analyte concentration over a specific range. unitedchem.com This is typically assessed by analyzing a series of calibration standards at a minimum of three to five concentration levels. epa.govsphinxsai.com Correlation coefficients (r or r²) close to 1.0 indicate good linearity. sphinxsai.com

Accuracy and Recovery: Accuracy refers to the closeness of a measured value to the true value. It is often assessed through recovery studies, where a sample is fortified (spiked) with a known amount of the analyte. researchgate.net The percentage of the spiked amount that is measured (% Recovery) indicates the method's accuracy. For benzidine analysis in water, average recoveries of 65% to over 90% have been reported depending on the specific method and matrix. cdc.govresearchgate.net

Precision: Precision measures the agreement among replicate measurements. It is usually expressed as the relative standard deviation (RSD). researchgate.net Intra-assay precision (repeatability) is assessed over a short time, while inter-assay precision (intermediate precision) is evaluated over different days or with different analysts. unitedchem.com RSDs for benzidine analysis are typically around 5% but can be higher depending on the complexity of the sample matrix. researchgate.net

Table 2: Representative Method Performance Characteristics for Benzidine Analysis This interactive table presents typical validation data for the analysis of benzidines using HPLC, compiled from various research studies. BZ = Benzidine, DMB = 3,3'-Dimethylbenzidine, DCB = 3,3'-Dichlorobenzidine.

| Analyte | Parameter | Value | Reference |

|---|---|---|---|

| BZ, DMB, DCB | Linearity Range (µg/L) | 50 - 800 | sphinxsai.com |

| BZ | Correlation Coefficient (r) | 0.999 | sphinxsai.com |

| DCB | Correlation Coefficient (r) | 0.999 | sphinxsai.com |

| BZ | LOD (µg/L) | 32.99 | sphinxsai.com |

| BZ | LOQ (µg/L) | 109.98 | sphinxsai.com |

| DCB | LOD (µg/L) | 26.36 | sphinxsai.com |

| DCB | LOQ (µg/L) | 87.89 | sphinxsai.com |

| Benzidine | LOD (µg/L) | 0.1 | researchgate.net |

| 3,3'-DCB | LOD (µg/L) | 0.05 | researchgate.net |

| Benzidine | Recovery (%) in Reagent Water | 93 | researchgate.net |

| 3,3'-DCB | Recovery (%) in Reagent Water | 95 | researchgate.net |

| Benzidine | RSD (%) | 4.8 | researchgate.net |

| 3,3'-DCB | RSD (%) | 5.2 | researchgate.net |

Inter-laboratory Comparison Studies and Certified Reference Material Development

External quality assessment is crucial for verifying laboratory performance. This is achieved through participation in inter-laboratory comparison studies and the use of Certified Reference Materials (CRMs).

Inter-laboratory Comparison Studies: Also known as proficiency testing (PT), these studies involve multiple laboratories analyzing the same homogenous and stable test sample. bipea.orgresearchgate.net A coordinating body evaluates the results from all participants against a reference value to assess the proficiency of each laboratory. researchgate.netdir-kimw.de Such studies can highlight systematic biases or other issues with a laboratory's analytical procedure. bipea.org While large-scale studies specific to this compound are not common, PT schemes exist for the broader class of banned or regulated aromatic amines. iisnl.combund.de An interlaboratory comparison for anilines in groundwater, for example, used robust statistics to evaluate participant performance and found reproducibility standard deviations ranging from 20% to 60%. researchgate.net

Certified Reference Material (CRM) Development: A CRM is a reference material characterized by a metrologically valid procedure for one or more properties, accompanied by a certificate stating the property value, its uncertainty, and metrological traceability. semanticscholar.org CRMs are critical for method validation, calibration, and ensuring the accuracy of results. iaea.org While a specific CRM for this compound is not readily available, CRMs for mixtures containing benzidine and 3,3'-dichlorobenzidine are commercially produced. sigmaaldrich.comrestek.comsigmaaldrich.com These standards, often manufactured under ISO 17034 and characterized under ISO/IEC 17025, serve as an essential QC tool for laboratories analyzing these compounds. restek.comsigmaaldrich.com The development of a new CRM is a complex process involving material processing, homogeneity and stability testing, and characterization, often through an interlaboratory study. lgcstandards.com

Table of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| 3,3'-Dichlorobenzidine | DCB |

| 3,3'-Dimethylbenzidine | DMB |

| Acetonitrile | - |

| Benzidine | BZ |

| Carbon Tetrachloride | - |

| Cetyltrimethylammonium bromide | CTAB |

| Chloroform | - |

| 1,2-Diphenylhydrazine | - |

| Methanol | - |

| Methylene chloride | - |

| p-Nitroaniline | - |

| Sodium dodecyl sulfate | SDS |

| Sodium sulfate | - |

| Sodium thiosulfate | - |

Environmental Transformation and Biogeochemical Cycling of 3,3 ,5 Trichlorobenzidine in Model Systems

Photolytic Degradation Pathways of 3,3',5-Trichlorobenzidine

Photodegradation is anticipated to be a primary mechanism for the transformation of this compound in sunlit environments. This process involves the absorption of light energy, leading to the breakdown of the molecule.

Direct photolysis occurs when a chemical directly absorbs photons, leading to its degradation. In aqueous environments, chlorinated benzidines have been shown to be highly susceptible to rapid photodegradation. For instance, 3,3'-dichlorobenzidine (B165656) undergoes swift photolysis in water when exposed to natural sunlight, with a reported half-life of approximately 90 seconds. cdc.govnih.gov This rapid degradation is a critical environmental fate process in sunlit surface waters. cdc.gov The primary mechanism of this photolytic decay is sequential reductive dechlorination. It is expected that this compound would similarly undergo photolysis, likely yielding dichlorobenzidine (B72168), monochlorobenzidine, and ultimately benzidine (B372746) as intermediates, alongside various colored, water-insoluble products. cdc.govcanada.ca

In the atmosphere, 3,3'-dichlorobenzidine is predicted to react with photochemically-produced hydroxyl radicals, with an estimated half-life of about 10 hours. cdc.gov This suggests that atmospheric photolysis could also be a significant degradation pathway for this compound.

Table 1: Estimated Photolysis Half-lives of a Related Compound (3,3'-Dichlorobenzidine)

| Environmental Compartment | Condition | Estimated Half-life | Reference |

|---|---|---|---|

| Water | Natural Sunlight | ~90 seconds | cdc.govnih.gov |

This data is for 3,3'-dichlorobenzidine and is used as an analogue for this compound.

Photosensitized degradation involves other substances in the environment, known as photosensitizers, which absorb light energy and transfer it to the target compound, leading to its breakdown. While specific studies on the photosensitized degradation of this compound are not available, research on other aromatic amines and related compounds indicates that this can be a relevant process. Natural photosensitizers, such as dissolved organic matter (humic and fulvic acids), can generate reactive oxygen species (e.g., singlet oxygen, hydroxyl radicals) that can contribute to the degradation of persistent organic pollutants. For benzidine, photodegradation can be accelerated in the presence of catalysts like titanium dioxide (TiO2), which generates reactive species upon illumination. nih.govnih.gov

Microbial Biotransformation of this compound in Environmental Matrices

Microbial activity plays a crucial role in the transformation of many organic pollutants. The biodegradation of chlorinated benzidines is generally a slow process, with different pathways dominating under anaerobic and aerobic conditions.

Under anaerobic conditions, such as in sediments and some groundwater, the primary microbial transformation pathway for chlorinated aromatic compounds is reductive dechlorination. tandfonline.com In this process, bacteria use the chlorinated compound as an electron acceptor, removing chlorine atoms and replacing them with hydrogen. Studies on 3,3'-dichlorobenzidine in anaerobic sediment-water systems have demonstrated its microbially mediated dehalogenation. cdc.gov The process occurs sequentially, first forming 3-monochlorobenzidine as a transient intermediate, which is then further dechlorinated to benzidine. cdc.gov This transformation can be significant, with up to 80% of 3,3'-dichlorobenzidine being converted to benzidine over a one-year incubation period. cdc.gov The resulting benzidine is more water-soluble, increasing its potential for transport in the environment. cdc.gov The half-life for this process for 3,3'-dichlorobenzidine in lake water and sediment mixtures has been estimated to be around 150 days. cdc.gov Similar mechanisms are expected to apply to this compound, leading to the stepwise removal of its chlorine atoms.

Table 2: Anaerobic Biodegradation of a Related Compound (3,3'-Dichlorobenzidine)

| System | Transformation Products | Incubation Period | Conversion Rate | Reference |

|---|

This data is for 3,3'-dichlorobenzidine and is used as an analogue for this compound.

In the presence of oxygen, the microbial degradation of chlorinated benzidines is generally very slow. cdc.gov Studies on 3,3'-dichlorobenzidine have shown it to be persistent under aerobic conditions in soil and sludge-amended soil. cdc.gov For instance, after a 32-week aerobic incubation of soil spiked with radiolabeled 3,3'-dichlorobenzidine, only about 2% of the parent compound was mineralized to carbon dioxide (14CO2). cdc.gov This indicates that complete mineralization to inorganic compounds is not a significant fate process under aerobic conditions. While some studies have suggested the "inherent biodegradability" of 3,3'-dichlorobenzidine, it is not considered readily biodegradable. cdc.gov The specific metabolites of aerobic degradation of chlorinated benzidines have not been extensively characterized, but the initial steps likely involve oxidation of the aromatic ring, a common mechanism for the aerobic breakdown of aromatic amines by bacteria. nih.gov

Abiotic Hydrolysis and Oxidation Reactions in Natural Environments

Abiotic processes, other than photolysis, can also contribute to the transformation of organic compounds in the environment.

There is no evidence to suggest that hydrolysis is a significant degradation pathway for 3,3'-dichlorobenzidine. cdc.gov Studies have shown no hydrolysis of 3,3'-dichlorobenzidine even after extended periods at elevated temperatures. cdc.gov Chlorinated anilines, which share structural similarities, are also generally resistant to hydrolysis. nih.gov Therefore, it is unlikely that abiotic hydrolysis plays a major role in the environmental fate of this compound.

Sorption and Desorption Kinetics of this compound in Environmental Media

Specific studies quantifying the sorption and desorption kinetics of this compound to soil and sediment organic matter are not available. As a result, key parameters such as the organic carbon-water (B12546825) partitioning coefficient (Koc) and Freundlich or Langmuir sorption coefficients have not been established for this compound. The affinity of this compound for the organic fraction of soils and sediments, which is crucial for predicting its mobility and bioavailability, has not been experimentally determined.

There is a lack of data on the influence of specific mineral surfaces and carbonaceous materials on the sorption behavior of this compound. Research investigating the interaction and sorption kinetics with different clay minerals (e.g., kaolinite, montmorillonite) or black carbon (soot) has not been found. This information would be vital for understanding its fate in heterogeneous environmental matrices.

Bioaccumulation and Bioconcentration of this compound in Model Organisms (excluding human health implications)

No experimental studies on the uptake and elimination kinetics of this compound in aquatic organisms such as fish, invertebrates, or algae were located. Consequently, critical toxicokinetic parameters, including uptake rate constants (k₁), elimination or depuration rate constants (k₂), and the resulting bioconcentration factor (BCF) at steady-state, are unknown for this specific compound. The potential for this substance to accumulate in aquatic food webs remains unassessed.

Trophic Transfer in Simplified Food Chains

Research on the closely related compound, 3,3'-dichlorobenzidine, has demonstrated its potential for bioaccumulation in aquatic organisms. A study by the U.S. Environmental Protection Agency (EPA) showed that DCB is rapidly bioconcentrated from water into the tissues of bluegill sunfish (Lepomis macrochirus). epa.gov This suggests that compounds in this chemical family have the propensity to accumulate in living organisms to concentrations higher than those in the surrounding environment.

The bioconcentration factors (BCFs) from this study are detailed below, indicating a significant uptake of DCB. The BCF is a measure of the extent of chemical partitioning at a steady state between a biological medium, such as fish tissue, and an external medium, such as water.

Bioconcentration of 3,3'-Dichlorobenzidine in Bluegill Sunfish

| Tissue | Bioconcentration Factor (BCF) |

|---|---|

| Edible Portion | 436 |

| Non-edible Portion | 1840 |

| Whole Fish | 907 |

Data sourced from the U.S. EPA report on the fate of 3,3'-dichlorobenzidine in aquatic environments. epa.gov

The high BCF values, particularly in the non-edible portions which can include lipid-rich tissues, suggest that 3,3'-dichlorobenzidine is lipophilic, a key characteristic of chemicals that tend to biomagnify. usgs.gov Chemicals that are persistent in the environment and have a high affinity for fats and lipids are more likely to be stored in the tissues of organisms and passed up the food chain. usgs.gov Given the structural similarity, it is highly probable that this compound exhibits comparable lipophilic properties and, consequently, a similar potential for bioaccumulation.

In a simplified aquatic food chain, this process would begin with the uptake of this compound by primary producers like algae. These organisms would then be consumed by primary consumers, such as zooplankton, which in turn are consumed by secondary consumers like small fish. At each of these trophic levels, the concentration of the compound is likely to increase. The EPA has noted the need for studies to determine the ability of DCB to undergo biomagnification through trophic levels, a concern that logically extends to this compound. epa.gov

The potential for biomagnification is a significant concern because it can lead to toxic concentrations of a chemical in organisms at the top of the food chain, even when the concentration in the water is very low. epa.gov Predators consume prey containing the accumulated chemical, leading to a higher concentration in the predator's tissues. This process continues up the food chain, potentially impacting the health and reproduction of top predators. researchgate.net

Mechanistic Investigations of 3,3 ,5 Trichlorobenzidine Reactivity and Interactions in Experimental Systems

Reaction Kinetics and Thermodynamics of 3,3',5-Trichlorobenzidine in Model Chemical Systems

Studies on the reaction kinetics and thermodynamics would provide fundamental insights into the reactivity and stability of this compound. Kinetic studies would measure the rates of its reactions, while thermodynamic analysis would determine the energy changes and equilibrium positions of these reactions. This information is crucial for predicting the compound's behavior in various chemical environments.

Electron Transfer Processes and Redox Potentials

Electron transfer is a key process in the metabolic activation and degradation of aromatic amines like benzidine (B372746) derivatives. The redox potential of this compound would quantify its tendency to donate or accept electrons. A lower oxidation potential would indicate that the molecule is more easily oxidized, which is often the initial step in its metabolic activation to reactive intermediates. Electrochemical techniques such as cyclic voltammetry would be employed to determine these potentials experimentally. The data would typically be presented in a table showing the formal potentials (E°') for the oxidation and reduction processes of the compound under specified conditions (e.g., pH, solvent).

Nucleophilic and Electrophilic Reactivity Profiles

The reactivity of this compound is characterized by the nucleophilic nature of its amino groups and the electrophilic potential of its aromatic rings, which is influenced by the electron-withdrawing chlorine atoms. The amino groups can act as nucleophiles, reacting with electrophiles. Conversely, the aromatic rings can be susceptible to nucleophilic aromatic substitution, although this is less common for non-activated aryl halides. nih.govlibretexts.org Hammett studies on related compounds could provide insights into how substituents affect reaction rates. nih.gov A comprehensive reactivity profile would involve studying its reactions with a range of standard electrophiles and nucleophiles to map its chemical behavior.

Quantum Chemical Calculations of this compound Reactivity Descriptors

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for predicting molecular reactivity without the need for laboratory experiments. nih.gov These calculations provide descriptors that help in understanding the electronic structure and predicting reaction sites.

Frontier Molecular Orbital Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is used to explain and predict chemical reactivity. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a critical parameter indicating the molecule's kinetic stability; a smaller gap suggests higher reactivity. nih.govwuxibiology.com For this compound, a table of calculated HOMO energy, LUMO energy, and the corresponding energy gap in electron volts (eV) would be generated.

Interactive Data Table: Hypothetical Frontier Molecular Orbital Data for this compound

Note: The following data is illustrative and not based on actual experimental or calculated results for this compound, as such data was not found.

| Parameter | Energy (eV) | Description |

| EHOMO | -5.8 | Energy of the Highest Occupied Molecular Orbital; related to electron-donating ability. |

| ELUMO | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital; related to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.6 | Difference between LUMO and HOMO energies; indicates chemical reactivity and kinetic stability. |

Role of this compound in Radical Formation and Scavenging Pathways

Aromatic amines can participate in radical chemistry, either by forming radical cations through oxidation or by scavenging existing free radicals. The formation of a radical cation from this compound would be an initial step in its oxidative metabolism, potentially leading to the formation of DNA adducts. Conversely, the ability of the compound to scavenge radicals, such as reactive oxygen species (ROS), would imply potential antioxidant activity. nih.gov Experimental techniques like Electron Paramagnetic Resonance (EPR) spectroscopy would be used to detect and characterize any radical species formed. The radical scavenging capacity could be assessed using standard assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) methods. nih.gov

Generation of Reactive Oxygen Species (ROS) in Model Systems

The metabolic activation of aromatic amines, a class to which this compound belongs, is a key process that can lead to the generation of reactive oxygen species (ROS). While specific experimental studies on this compound are not extensively detailed in the available literature, the general mechanism for aromatic amines involves enzymatic processes. Enzymes such as cytochrome P-450 and peroxidases can activate aromatic amines, resulting in the formation of reactive free radical intermediates or the production of ROS researchgate.net. This process is a critical aspect of the compound's reactivity in biological models, as ROS, including superoxide (B77818) anions and hydroxyl radicals, are highly reactive molecules that can interact with cellular components nih.gov. The generation of these species is a significant event in understanding the compound's behavior in experimental systems pharmacogenomicsguide.com.

Interaction with Free Radicals

The direct interaction of this compound with existing free radicals has not been specifically documented in the reviewed scientific literature. Research in this area typically focuses on the compound's role in generating reactive species rather than scavenging them. Free radicals are highly unstable molecules that readily react with other substances, and understanding the potential reactions between these species and a compound like this compound would require specific experimental investigation, for which data is not currently available in the searched literature nih.govnih.gov.

Investigation of this compound as a Ligand in Coordination Chemistry

Synthesis and Characterization of Metal Complexes

The use of benzidine derivatives as ligands for the synthesis of metal complexes is a known area of coordination chemistry. These reactions typically involve the reaction of a metal salt with the ligand in a suitable solvent to form a coordination complex nih.govmdpi.com. However, specific studies detailing the synthesis and subsequent characterization of metal complexes using this compound as a ligand were not found in the performed searches. The synthesis of this compound via the oxidation of the dibenzenesulfonamide of 3,3′-dichlorobenzidine has been described, but its application as a ligand in coordination chemistry is not detailed researchgate.net.

Spectroscopic and Structural Analysis of Metal-Ligand Interactions

Due to the absence of synthesized metal complexes involving this compound in the reviewed literature, no specific spectroscopic or structural analysis data is available. Such analyses are crucial for confirming the formation of the complex and elucidating the nature of the metal-ligand bond. Standard characterization techniques include UV-Visible, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy, as well as single-crystal X-ray diffraction for definitive structural determination unige.chjrtdd.commdpi.com. Without experimental data, a discussion of the coordination mode, bond lengths, and angles for this compound complexes cannot be provided.

Surface Interactions of this compound with Adsorbents and Catalytic Surfaces

Adsorption Mechanisms on Carbonaceous Materials and Metal Oxides

While direct studies on the adsorption of this compound are limited, the mechanisms can be inferred from research on structurally similar compounds, such as 1,3,5-Trichlorobenzene (TCB), on carbonaceous materials and the general principles of organic compound adsorption on metal oxides.

Carbonaceous Materials: The adsorption of chlorinated aromatic compounds onto carbon surfaces like multi-walled carbon nanotubes (MWNTs) is governed by a combination of molecular forces. A primary mechanism is the electron donor-acceptor interaction between the chlorine substituents on the aromatic ring (which act as electron acceptors) and the electron-rich benzene (B151609) rings of the carbon material's surface (which act as donors) semanticscholar.org. Van der Waals forces also play a significant role in the physical adsorption process semanticscholar.org.

Environmental factors can significantly influence these interactions. The pH of the solution can alter the surface charge of carbonaceous materials by causing protonation or deprotonation of functional groups, which in turn affects the adsorption capacity for non-ionizable compounds like chlorinated benzenes semanticscholar.org. The presence of natural organic matter (NOM) can have a competing effect, potentially blocking adsorption sites on the carbon surface semanticscholar.org.

Metal Oxides: Metal oxides are widely used as adsorbents for a variety of environmental contaminants. rsc.org The adsorption mechanism is typically a form of chemical adsorption (chemisorption), involving the formation of chemical bonds between the adsorbate and the active sites on the metal oxide surface psecommunity.org. The surface of metal oxides often contains hydroxyl groups, which can act as primary adsorption sites. The efficiency of adsorption is influenced by the adsorbent's properties, such as its specific surface area, pore size distribution, and surface chemistry, as well as process parameters like temperature and the presence of other substances psecommunity.orgmdpi.com. For chlorinated aromatic compounds, the interaction would likely involve the formation of surface complexes, with the specific nature of the interaction depending on the type of metal oxide and the experimental conditions.

Table 1: Factors Influencing the Adsorption of Chlorinated Aromatic Compounds on Adsorbents

| Factor | Influence on Adsorption Mechanism | Relevant Adsorbent Type(s) | Reference(s) |

|---|---|---|---|

| pH | Affects the surface charge of the adsorbent by protonation/deprotonation of surface functional groups, influencing electrostatic interactions. | Carbonaceous Materials, Metal Oxides | semanticscholar.orgnih.gov |

| Temperature | Adsorption is typically an exothermic process, so an increase in temperature generally decreases the adsorption capacity. | Carbonaceous Materials, Metal Oxides | mdpi.com |

| Ionic Strength | Ions in solution can accumulate on the adsorbent surface, potentially shielding interaction sites or competing for them, which can reduce adsorption. | Carbonaceous Materials | semanticscholar.org |

| Natural Organic Matter (NOM) | Can compete with the target compound for adsorption sites on the adsorbent surface, thereby reducing removal efficiency. | Carbonaceous Materials | semanticscholar.org |

| Adsorbent Surface Chemistry | The presence of functional groups (e.g., carboxyl, hydroxyl) and the electron density of the surface (e.g., graphitic regions) determine the dominant interaction forces (e.g., electron donor-acceptor). | Carbonaceous Materials, Metal Oxides | semanticscholar.orgpsecommunity.org |

| Adsorbent Physical Structure | High specific surface area and appropriate pore size distribution provide more available sites for adsorption. | Carbonaceous Materials, Metal Oxides | psecommunity.orgmdpi.com |

Lack of Specific Research Data Precludes Detailed Computational Analysis of this compound

A comprehensive review of available scientific literature reveals a significant gap in the computational and theoretical modeling studies specifically focused on the chemical compound this compound. Despite the importance of computational chemistry in understanding the behavior of chemical compounds, detailed research into the electronic structure, molecular dynamics, and quantitative structure-activity relationships (QSAR) for this particular molecule appears to be limited or not publicly available. Consequently, a detailed article adhering to the requested scientific structure cannot be generated at this time.

Computational chemistry employs methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations to predict molecular properties and behaviors. DFT studies are fundamental for understanding the electronic structure, reactivity, and vibrational frequencies of a molecule through geometry optimization and frequency calculations. Furthermore, these studies can be extended to explore how properties change in the presence of different solvents.

Molecular dynamics simulations offer insights into the dynamic nature of molecules over time. These simulations are crucial for conformational analysis, determining the energy barriers for bond rotation (torsional barriers), and understanding how a molecule interacts with its environment, such as in solvation or with biological-type structures like lipid bilayers or proteins in a non-clinical research context.

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to a specific activity. In non-biological contexts, QSAR can be used to predict properties relevant to environmental fate or material science.

While the methodologies for these computational studies are well-established, their application to every chemical compound is not guaranteed. The scientific community prioritizes research based on various factors, including a compound's industrial relevance, environmental impact, or potential therapeutic applications. The current lack of published data for this compound suggests that it has not been a focus of in-depth computational investigation to date.

Without specific studies on this compound, any attempt to provide the requested detailed analysis, including data tables and specific research findings, would be speculative and would not meet the standards of scientific accuracy. Further research and publication in peer-reviewed journals are necessary to build the body of knowledge required to construct such a detailed computational profile.

Computational Chemistry and Theoretical Modeling of 3,3 ,5 Trichlorobenzidine

Quantitative Structure-Activity Relationships (QSAR) for 3,3',5-Trichlorobenzidine in Non-Biological Contexts

Predictive Modeling of Environmental Fate Parameters (e.g., log KOW, Henry's Law Constant)

The environmental distribution of this compound is governed by its physicochemical properties, such as the octanol-water partition coefficient (log KOW) and Henry's Law Constant. Quantitative Structure-Activity Relationship (QSAR) models are frequently employed to estimate these parameters when experimental values are unavailable.

Henry's Law Constant (HLC): This constant describes the partitioning of a chemical between water and air and is crucial for assessing its potential for long-range atmospheric transport. The HLC can be estimated using computational methods such as group contribution methods and machine learning approaches based on molecular descriptors. mdpi.com For example, the Henry's Law constant for 1,3,5-trichlorobenzene is reported as 1.89 x 10⁻³ atm-m³/mol at 25°C, indicating a tendency to volatilize from water. nih.gov Given the structural similarities, the HLC for this compound is expected to be in a comparable range, suggesting that volatilization from moist soil and water surfaces is a significant environmental fate process.

| Compound | Parameter | Predicted/Reported Value | Method/Source |

|---|---|---|---|

| 3,3'-Dichlorobenzidine (B165656) | Log KOW | 3.57 | CLOGP epa.gov |

| 1,3,5-Trichlorobenzene | Log KOW | 4.19 | Experimental nih.gov |

| 1,3,5-Trichlorobenzene | Henry's Law Constant | 1.89 x 10⁻³ atm-m³/mol | Experimental nih.gov |

| 1,2,3-Trichlorobenzene | Henry's Law Constant | 1.25 x 10⁻³ atm-m³/mol | Experimental nih.gov |

SAR for Catalytic Activity or Material Properties

Structure-Activity Relationship (SAR) studies aim to connect the structural features of a molecule to its activity or properties. epa.gov For this compound, SAR can be explored for potential catalytic applications and material properties by examining related classes of compounds.

Catalytic Activity: Benzidine (B372746) derivatives and other aromatic amines can serve as ligands in transition metal catalysis. The electronic and steric properties of the ligand, which are influenced by the number and position of substituents like chlorine atoms, play a crucial role in the catalytic cycle. For instance, in the context of polychlorinated biphenyls (PCBs), the chlorine substitution pattern significantly affects their reactivity, including their susceptibility to catalytic dechlorination. rsc.orgrsc.org It can be inferred that the specific arrangement of chlorine atoms and amino groups in this compound would influence its coordination to a metal center and, consequently, the activity and selectivity of a potential catalyst.

Material Properties: The structure of a molecule dictates its material properties. umass.eduubc.ca For aromatic compounds, properties such as electronic conductivity, optical absorption, and thermal stability are of interest. nih.gov The introduction of chlorine atoms into the biphenyl (B1667301) structure of benzidine alters its electronic properties, including the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). These changes can affect the material's charge transport capabilities and its potential use in organic electronics. The specific substitution pattern of this compound, with its asymmetrical chlorination, would likely result in unique electronic and packing properties in the solid state compared to more symmetrical isomers.

Predictive Modeling of this compound Environmental Fate and Transport

Predictive models are essential for understanding how this compound moves through and persists in the environment. These models simulate its transport and deposition in the atmosphere, as well as its movement in groundwater and surface water.

Atmospheric Transport and Deposition Modeling